![molecular formula C10H10BrNO3S B14201161 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- CAS No. 830319-67-0](/img/structure/B14201161.png)
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the reaction of N-(2-bromophenyl)sulfonyl chloride with pyrrolidinone under basic conditions . The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can form strong interactions with proteins, potentially inhibiting their function . The compound may also interfere with cellular pathways by binding to key enzymes or receptors, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- include other pyrrolidinone derivatives such as:
Propiedades
Número CAS |
830319-67-0 |
|---|---|
Fórmula molecular |
C10H10BrNO3S |
Peso molecular |
304.16 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO3S/c11-8-4-1-2-5-9(8)16(14,15)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 |
Clave InChI |
DHSBQTASOQCIMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


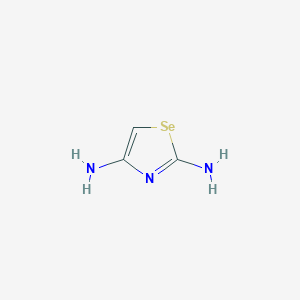
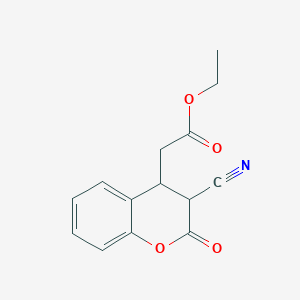
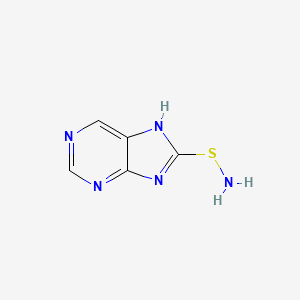
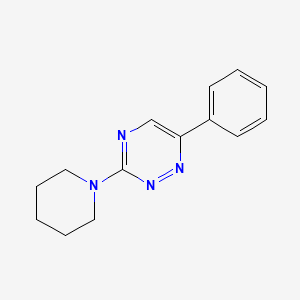
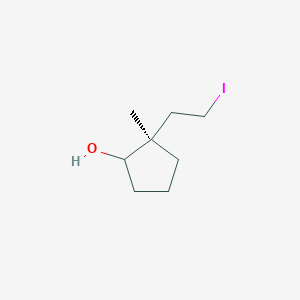
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
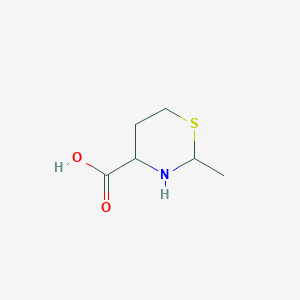
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
